molecular formula C6H9NO B12969193 Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one

Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one

Katalognummer: B12969193
Molekulargewicht: 111.14 g/mol
InChI-Schlüssel: BPCPUGDYRQEWBS-RFZPGFLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one is a bicyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. The presence of this nitrogen atom imparts unique chemical properties to the compound, making it a valuable building block in the synthesis of various pharmaceuticals and organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a cyclopropane derivative and an amine, which undergo a cyclization reaction to form the bicyclic structure. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent and efficient production. The use of such reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the scalability of continuous flow reactors makes them ideal for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and physical properties, making them useful in various applications.

Wissenschaftliche Forschungsanwendungen

Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows the compound to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the nature of the interaction.

Vergleich Mit ähnlichen Verbindungen

Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one can be compared with other similar bicyclic compounds, such as:

    Rel-(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan: This compound has a similar bicyclic structure but includes a benzyl group, which can alter its chemical properties and biological activity.

    Rel-(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl)methanol: This derivative includes a hydroxyl group, which can impact its reactivity and interactions with biological molecules.

The uniqueness of this compound lies in its specific bicyclic structure and the presence of the nitrogen atom, which imparts distinct chemical properties and potential biological activities.

Eigenschaften

Molekularformel

C6H9NO

Molekulargewicht

111.14 g/mol

IUPAC-Name

(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one

InChI

InChI=1S/C6H9NO/c8-6-3-4-1-2-5(4)7-6/h4-5H,1-3H2,(H,7,8)/t4-,5-/m1/s1

InChI-Schlüssel

BPCPUGDYRQEWBS-RFZPGFLSSA-N

Isomerische SMILES

C1C[C@@H]2[C@H]1CC(=O)N2

Kanonische SMILES

C1CC2C1CC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.